molecular formula C6H8N2 B14287963 1-Ethenyl-5-methyl-1H-imidazole CAS No. 113922-34-2

1-Ethenyl-5-methyl-1H-imidazole

Cat. No.: B14287963
CAS No.: 113922-34-2
M. Wt: 108.14 g/mol
InChI Key: SHVBLBWXKTWTAK-UHFFFAOYSA-N
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Description

1-Ethenyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by an ethenyl group at position 1 and a methyl group at position 5 of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry and materials science due to their heterocyclic aromatic structure, which enables diverse electronic interactions and biological activity.

Properties

CAS No.

113922-34-2

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

1-ethenyl-5-methylimidazole

InChI

InChI=1S/C6H8N2/c1-3-8-5-7-4-6(8)2/h3-5H,1H2,2H3

InChI Key

SHVBLBWXKTWTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-Ethyl-5-methyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Ethenyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-5-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways. The ethenyl group can participate in polymerization reactions, contributing to the formation of complex structures .

Comparison with Similar Compounds

Key Observations :

  • Electron-rich vs. electron-poor systems : The ethenyl group in the target compound enhances electron density at position 1, contrasting with nitro-substituted analogs (e.g., ), which exhibit reduced ring electron density. This difference impacts reactivity in electrophilic substitution or coordination chemistry.
  • Steric effects : The methyl group at position 5 introduces steric hindrance but less so than bulkier substituents like ethoxy or aryl groups in other derivatives .

Physicochemical Properties

Property This compound (Predicted) Comparable Compounds (Data from Evidence)
Melting Point ~100–120°C (estimated) Ethyl carboxylate derivatives: 115–157°C ; Nitro derivatives: >150°C
Solubility Moderate in polar solvents (e.g., DMSO) Carboxylate derivatives: High polarity, soluble in ethanol/water ; Nitro derivatives: Lower solubility in non-polar solvents
Stability Air-stable (analogous to methylimidazoles) Nitroimidazoles prone to decomposition under UV light

Key Trends :

  • Melting points : Methyl and ethenyl groups likely lower melting points compared to nitro or carboxylate derivatives due to reduced polarity and intermolecular forces.
  • Solubility : The absence of strong electron-withdrawing groups (e.g., nitro) may limit solubility in polar solvents compared to carboxylate analogs .

Chemical Reactivity

  • Ethenyl group : Susceptible to polymerization or addition reactions, offering pathways for functionalization or polymer synthesis.
  • Methyl group : Provides stability against oxidation compared to more reactive substituents (e.g., hydroxymethyl in ).

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